The Discovery and Synthesis of PF-06446846 Hydrochloride: A Technical Guide
The Discovery and Synthesis of PF-06446846 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action, involving the selective stalling of the 80S ribosome during PCSK9 mRNA translation, represents a novel therapeutic strategy for managing hypercholesterolemia.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PF-06446846 hydrochloride, including detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery and Lead Optimization
The discovery of PF-06446846 stemmed from a hit-to-lead optimization program aimed at identifying small molecules that could inhibit PCSK9 production. The initial hit compound, PF-00932239, was identified through high-throughput screening. While demonstrating activity, PF-00932239 had suboptimal pharmacokinetic properties. Medicinal chemistry efforts focused on modifying two regions of the molecule to enhance potency, selectivity, and metabolic stability, ultimately leading to the identification of PF-06446846.[2] This optimized compound exhibited improved properties suitable for in vivo evaluation.
Mechanism of Action: Selective Ribosome Stalling
PF-06446846 exerts its inhibitory effect through a novel mechanism of action. It selectively stalls the 80S ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[2][3] This stalling is dependent on the specific amino acid sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[2] By physically obstructing the progression of the ribosome, PF-06446846 effectively halts the translation of PCSK9 protein, leading to a reduction in its circulating levels.[4][5] This targeted approach offers high selectivity, with ribosome profiling studies showing that very few other proteins are affected.[2]
Quantitative Biological Data
The biological activity of PF-06446846 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [6][7] |
| IC50 (PCSK9(1–35)-luciferase expression) | In vitro translation | 2 µM | [6] |
| Cytotoxicity (IC50) | Rat Lin(-) cells | 2.9 µM | [6] |
| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM | [6] |
| Table 1: In Vitro Activity of PF-06446846. |
| Parameter | Species | Dose | Effect | Reference |
| Plasma PCSK9 Reduction | Rat | 5-50 mg/kg/day (oral) | Dose-dependent lowering | [8] |
| Total Cholesterol Reduction | Rat | 50 mg/kg/day (oral) | Statistically significant reduction | [2] |
| Table 2: In Vivo Activity of PF-06446846 in Rats. |
Synthesis of PF-06446846 Hydrochloride
A detailed, step-by-step synthesis protocol for N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-(3H-[1][2][4]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride (PF-06446846 hydrochloride) has been reported in the supplementary materials of Lintner et al., 2017. The synthesis involves a multi-step sequence, and a key final step is the formation of the hydrochloride salt. A correction to the original publication noted the optical rotation of the final compound as [α]D25 = -55.3˚ (c = 1.965, MeOH).[9]
Experimental Protocols
Ribosome Profiling
This protocol is adapted from standard methods for ribosome profiling in mammalian cells.[1][2][10]
Objective: To determine the genome-wide translational landscape in response to PF-06446846 treatment and identify specific ribosome stall sites.
Methodology:
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Cell Culture and Treatment:
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Culture Huh7 cells to 70-80% confluency.
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Treat cells with PF-06446846 at the desired concentration (e.g., 1.5 µM) or vehicle control for a specified time (e.g., 1 hour).
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Arrest translation by adding cycloheximide (100 µg/mL) and incubating for 10 minutes at 37°C.
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Cell Lysis and Ribosome Footprinting:
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Wash cells with ice-cold PBS containing cycloheximide.
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Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl2, Triton X-100, and cycloheximide.
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Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
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Stop the digestion with a SUPERase inhibitor.
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Ribosome Isolation and Footprint Purification:
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Isolate monosomes by sucrose density gradient centrifugation.
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Extract RNA from the monosome fraction.
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Purify ribosome-protected fragments (RPFs) of ~28-30 nucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).
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Library Preparation and Sequencing:
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Ligate adaptors to the 3' and 5' ends of the RPFs.
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Perform reverse transcription to generate cDNA.
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Amplify the cDNA library by PCR.
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Sequence the library using a high-throughput sequencing platform.
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-
Data Analysis:
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Align the sequencing reads to the reference genome.
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Calculate ribosome density at each codon to identify stall sites.
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PCSK9 Secretion Assay in Huh7 Cells
This protocol is based on methods described for measuring secreted proteins from cultured cells.[6][7]
Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from human hepatoma (Huh7) cells.
Methodology:
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Cell Culture:
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Plate Huh7 cells in 96-well plates and grow to confluency.
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Compound Treatment:
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Replace the growth medium with a serum-free medium containing various concentrations of PF-06446846 or vehicle control.
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Incubate the cells for a specified period (e.g., 24 hours) to allow for PCSK9 secretion.
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Sample Collection:
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Collect the cell culture supernatant.
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Centrifuge the supernatant to remove any cellular debris.
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ELISA for PCSK9 Quantification:
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Coat a 96-well ELISA plate with a capture antibody specific for human PCSK9.
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Block the plate to prevent non-specific binding.
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Add the collected cell culture supernatants and a standard curve of recombinant human PCSK9 to the plate.
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Incubate to allow PCSK9 to bind to the capture antibody.
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Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
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Incubate to allow the detection antibody to bind to the captured PCSK9.
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Wash the plate and add a substrate for the enzyme (e.g., TMB).
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Stop the reaction and measure the absorbance at the appropriate wavelength.
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Data Analysis:
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Calculate the concentration of PCSK9 in the samples based on the standard curve.
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Determine the IC50 value of PF-06446846 for PCSK9 secretion.
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In Vivo Efficacy Study in Rats
This protocol is based on the in vivo studies described by Lintner et al. (2017).[2][8]
Objective: To evaluate the in vivo efficacy of orally administered PF-06446846 in reducing plasma PCSK9 and cholesterol levels in rats.
Methodology:
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Animal Model:
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Use male Sprague-Dawley rats.
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Acclimatize the animals to the housing conditions before the study.
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Drug Formulation and Administration:
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Formulate PF-06446846 hydrochloride in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
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Administer the compound or vehicle control orally once daily for a specified duration (e.g., 14 days) at various dose levels (e.g., 5, 15, and 50 mg/kg).
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Blood Sampling:
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Collect blood samples at predetermined time points after the first and subsequent doses (e.g., 1, 3, 6, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).
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Process the blood to obtain plasma and store it at -80°C until analysis.
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Biochemical Analysis:
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Measure plasma concentrations of PF-06446846 using a validated analytical method (e.g., LC-MS/MS).
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Quantify plasma PCSK9 levels using a species-specific ELISA kit.
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Measure total plasma cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.
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Data Analysis:
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Analyze the pharmacokinetic profile of PF-06446846.
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Determine the dose-dependent effects of the compound on plasma PCSK9 and lipid levels.
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Perform statistical analysis to assess the significance of the observed effects.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. qian.human.cornell.edu [qian.human.cornell.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.unsw.edu.au [research.unsw.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
